2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide
Description
This compound is a triazoloquinazoline derivative featuring a thioacetamide linker and a p-tolyl substituent. Its structure combines a chloro-substituted triazoloquinazoline core with a propyl group at position 4 and a sulfur bridge connecting to the N-(p-tolyl)acetamide moiety. The synthesis of analogous compounds typically involves thiol-alkylation or coupling reactions, as seen in methods for related acetamide derivatives .
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-3-10-26-19(29)16-11-14(22)6-9-17(16)27-20(26)24-25-21(27)30-12-18(28)23-15-7-4-13(2)5-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKRHWOEALFLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]-triazole derivatives, have shown promising antibacterial activity against some standard bacteria and multidrug-resistant (mdr) clinical isolates.
Mode of Action
It’s worth noting that similar compounds, such as [1,2,4]-triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna, which can disrupt the replication and transcription processes, leading to cell death.
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClN5O2S , with a molecular weight of approximately 441.9 g/mol . Its structure features a triazoloquinazoline core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN5O2S |
| Molecular Weight | 441.9 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to this triazoloquinazoline derivative exhibit significant antimicrobial activities. For instance, studies have reported that triazole derivatives can show potent antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli .
In particular, derivatives with the triazoloquinazoline core have been shown to possess:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. The presence of the triazoloquinazoline scaffold is associated with:
- Inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression and a target for cancer therapy .
- Induction of apoptosis in cancer cell lines, suggesting a mechanism that involves cell cycle arrest and subsequent cell death.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Triazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Disruption : By targeting Plk1, it disrupts normal cell cycle progression, leading to increased apoptosis in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, leading to cell death .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazoloquinazoline derivatives against multi-drug resistant strains. The results demonstrated that certain derivatives exhibited up to 16 times greater activity than standard antibiotics such as ampicillin .
Study 2: Cancer Cell Line Testing
In vitro assays using human cancer cell lines showed that compounds structurally related to this derivative induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to Plk1 inhibition and subsequent apoptosis induction .
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Key Observations
Core Heterocycle Influence: The triazoloquinazoline core in the target compound is structurally distinct from thiazole or pyrimidine cores in analogs. Thiazole and triazole derivatives (e.g., 733796-12-8, 571917-25-4) prioritize smaller heterocycles, favoring metabolic stability but possibly reducing target engagement breadth.
Substituent Effects :
- The p-tolyl group in the target compound introduces moderate hydrophobicity, similar to trimethylphenyl in 733796-12-8, but with reduced steric hindrance. This balance may improve both solubility and membrane penetration compared to bulkier analogs.
- Chloro substituents (common in the target compound and 561009-03-8) are often linked to enhanced electrophilicity, facilitating covalent or polar interactions with biological targets.
Synthetic Strategies :
- The use of mercaptoacetic acid and ZnCl₂ in analogous acetamide syntheses (e.g., ) suggests that the thioether linkage in the target compound could be formed via similar catalytic thiol-alkylation, though reaction conditions (e.g., reflux time, solvent) may vary to accommodate the triazoloquinazoline core .
Q & A
Q. What are the key synthetic pathways for constructing the triazolo[4,3-a]quinazolinone core in this compound?
- Methodological Answer : The triazolo[4,3-a]quinazolinone core is typically synthesized via cyclization reactions. For example, precursors like substituted quinazolinones undergo condensation with thiosemicarbazide derivatives under acidic or basic conditions to form the triazole ring . Microwave-assisted synthesis has been reported to improve reaction efficiency for similar heterocycles, reducing side products and reaction time . Key reagents include phosphorus pentasulfide (for thioamide formation) and acyl chlorides (for acetamide functionalization) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing propyl vs. benzyl substituents) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for triazoloquinazolinone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) often arise from:
- Target Specificity : Use computational docking studies (e.g., AutoDock Vina) to compare binding affinities with different enzymes (e.g., kinases vs. bacterial topoisomerases) .
- Solubility/Permeability : Perform logP measurements and cell permeability assays (e.g., Caco-2 models) to correlate physicochemical properties with observed activity .
- Metabolic Stability : Conduct liver microsome assays to identify metabolic degradation pathways that reduce efficacy .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Methodological Answer : SAR studies require iterative modifications:
- Substituent Variation : Synthesize analogs with altered alkyl chains (e.g., replacing propyl with cyclopropyl) or aryl groups (e.g., p-tolyl vs. 4-fluorophenyl) .
- Bioisosteric Replacement : Replace the thioacetamide moiety with carboxamide or sulfonamide groups to assess impact on target binding .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors in the triazoloquinazolinone scaffold .
Q. What experimental designs are optimal for evaluating in vivo toxicity of this compound?
- Methodological Answer : A tiered approach is recommended:
- Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD50 and organ-specific effects .
- Subchronic Toxicity : 28-day repeated dosing with histopathology and serum biochemistry (AST/ALT, creatinine) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay to assess mutagenic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
